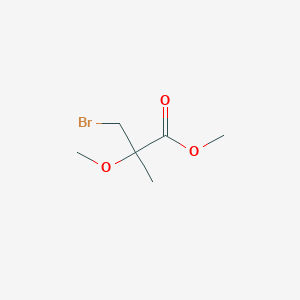
4-Chloro-6-(trifluoromethyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(trifluoromethyl)pyridin-2-amine, also known as 4-C6TFP, is an organic compound belonging to the pyridine family. It is a versatile compound that has been used for a variety of applications, ranging from industrial to scientific research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 4-C6TFP.
Aplicaciones Científicas De Investigación
Chemical Reactivity and Derivatives Formation
- The trifluoromethyl group in 2-chloro(trifluoromethyl)pyridines enhances their reactivity. 2-Chloro-3-trifluoromethylpyridine and 2-chloro-4-trifluoromethylpyridine undergo ammonolysis without hydrolysis of the trifluoromethyl function. These compounds can be transformed into 3-trifluoromethylpyridin-2(1 H )-thione and 4-trifluoromethylpyridin-2(1 H )-thione, with potential for further chemical modifications (Dunn, 1999).
Catalytic Applications
- The deprotonative functionalization of pyridine derivatives with aldehydes using an HMDS-Amide base demonstrates the potential of these compounds in catalysis under ambient conditions. This method is effective for pyridine substrates with electron-withdrawing substituents such as chloro and trifluoromethyl moieties (Shigeno et al., 2019).
Synthesis of Complex Structures
- The synthesis of N,N'-dialkyl-2,11-diaza3.3pyridinophanes from 2,6-bis(bromomethyl)pyridine and primary amines highlights the versatility of pyridine derivatives in constructing complex molecular structures. These compounds have potential applications in coordination chemistry and molecular engineering (Che et al., 1994).
Material Science and Photocatalysis
- The chloro(Me(2)SO)ruthenium(II) complexes with pyridine derivatives catalyze alkane oxidation under visible light irradiation. This application demonstrates the role of pyridine compounds in developing photocatalysts for material science applications (Yamaguchi et al., 2004).
Propiedades
IUPAC Name |
4-chloro-6-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-3-1-4(6(8,9)10)12-5(11)2-3/h1-2H,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQHTGQCEBDIDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558389 |
Source


|
| Record name | 4-Chloro-6-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(trifluoromethyl)pyridin-2-amine | |
CAS RN |
117519-06-9 |
Source


|
| Record name | 4-Chloro-6-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B1355444.png)



![3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B1355454.png)